4-Methylbenzylzinc chloride

Catalog No.
S1899511
CAS No.
312693-21-3
M.F
C8H9ClZn
M. Wt
206.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylbenzylzinc chloride

CAS Number

312693-21-3

Product Name

4-Methylbenzylzinc chloride

IUPAC Name

chlorozinc(1+);1-methanidyl-4-methylbenzene

Molecular Formula

C8H9ClZn

Molecular Weight

206.0 g/mol

InChI

InChI=1S/C8H9.ClH.Zn/c1-7-3-5-8(2)6-4-7;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1

InChI Key

GEWUULKDXWVRPH-UHFFFAOYSA-M

SMILES

CC1=CC=C(C=C1)[CH2-].Cl[Zn+]

Canonical SMILES

CC1=CC=C(C=C1)[CH2-].Cl[Zn+]

4-Methylbenzylzinc chloride is an organozinc compound characterized by the molecular formula CH3C6H4CH2ZnCl\text{CH}_3\text{C}_6\text{H}_4\text{CH}_2\text{ZnCl}. It is utilized primarily in organic synthesis as a versatile reagent for various chemical transformations. This compound is notable for its reactivity, making it a valuable tool in organometallic chemistry, particularly in the formation of carbon-carbon bonds through nucleophilic substitution reactions and transmetalation processes.

  • 4-Methylbenzylzinc chloride is a pyrophoric compound, meaning it can ignite spontaneously upon contact with air or moisture [].
  • It is also classified as a hazardous material due to its reactivity with water and other protic solvents [].
  • Because of these hazards, detailed safety protocols are essential for handling this compound. These protocols typically involve working under inert atmosphere and using anhydrous solvents.

  • Nucleophilic Substitution Reactions: This compound can react with electrophiles to generate new carbon-carbon bonds. Common electrophiles include alkyl halides and acyl chlorides, typically under anhydrous conditions to prevent hydrolysis.
  • Transmetalation Reactions: It can transfer its organic group to other metals, such as palladium or nickel, facilitating cross-coupling reactions like the Negishi coupling.
  • Addition Reactions: The compound can add to carbonyl compounds (aldehydes and ketones) to form alcohols. These reactions are usually performed at low temperatures to control reactivity.

Major Products Formed

  • From Nucleophilic Substitution: The primary products are substituted aromatic compounds.
  • From Transmetalation: The main products are biaryl compounds or other coupled products.
  • From Addition Reactions: The resulting products are secondary or tertiary alcohols, depending on the carbonyl substrates used.

4-Methylbenzylzinc chloride is typically synthesized through the reaction of 4-methylbenzyl chloride with zinc in an appropriate solvent, such as tetrahydrofuran (THF). The reaction proceeds as follows:

CH3C6H4CH2Cl+ZnCH3C6H4CH2ZnCl\text{CH}_3\text{C}_6\text{H}_4\text{CH}_2\text{Cl}+\text{Zn}\rightarrow \text{CH}_3\text{C}_6\text{H}_4\text{CH}_2\text{ZnCl}

This reaction is generally conducted under inert atmospheric conditions to prevent oxidation and moisture interference. The resulting compound is often used as a solution in THF for ease of handling and application.

4-Methylbenzylzinc chloride has a wide range of applications in scientific research and industry:

  • Organic Synthesis: It serves as a reagent for synthesizing complex organic molecules, including pharmaceuticals and natural products.
  • Material Science: The compound is employed in preparing functional materials such as polymers and nanomaterials.
  • Catalysis: It acts as a precursor for catalysts used in various chemical transformations.
  • Medicinal Chemistry: It is utilized in synthesizing biologically active compounds and drug candidates.

Similar Compounds

  • Benzylzinc Chloride: Similar structure but lacks the methyl group on the aromatic ring.
  • Phenylzinc Chloride: Contains a phenyl group instead of a benzyl group.
  • 4-Methylphenylzinc Chloride: Similar structure but with zinc directly attached to the aromatic ring.

Uniqueness

4-Methylbenzylzinc chloride's uniqueness lies in the presence of the methyl group on the aromatic ring. This structural feature can significantly influence its reactivity and selectivity in

Hydrogen Bond Acceptor Count

1

Exact Mass

203.968420 g/mol

Monoisotopic Mass

203.968420 g/mol

Heavy Atom Count

10

Dates

Modify: 2023-08-16

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